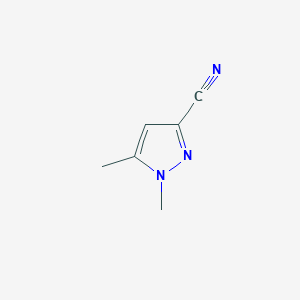

1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-3-6(4-7)8-9(5)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTFMFKUXJQSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54384-71-3 | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 1,5-dimethyl-1H-pyrazole-3-carbonitrile. Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Consequently, the precise and confident characterization of their structure, including substituent regiochemistry, is a critical step in chemical synthesis and drug development. This document moves beyond a simple listing of data, explaining the causal reasoning behind experimental choices and data interpretation. We will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build a self-validating case for the target structure, distinguishing it from potential isomers.

Foundational Strategy: The Elucidation Workflow

The structural confirmation of a synthesized molecule is a deductive process. Each analytical technique provides a unique piece of the puzzle. For this compound (Molecular Formula: C₆H₇N₃, Molecular Weight: 121.14 g/mol ), our strategy is to first confirm the molecular formula and identify key functional groups, then meticulously map the atomic connectivity.[4][5]

The logical flow of this process is as follows:

Caption: Chemical structure of this compound.

Mass Spectrometry: Confirming the Molecular Formula

Expertise & Causality: The first step is to confirm that the compound has the correct molecular weight. Electron Ionization Mass Spectrometry (EI-MS) is an excellent hard ionization technique that not only provides the molecular ion peak but also induces reproducible fragmentation, offering preliminary structural clues. [6]

Expected Data

-

Molecular Ion (M⁺•): The most critical peak will be observed at a mass-to-charge ratio (m/z) of 121, confirming the molecular formula C₆H₇N₃. [4]* Fragmentation Pattern: The stability of the pyrazole ring means the molecular ion peak should be reasonably abundant. Key fragments can arise from predictable bond cleavages. The loss of stable neutral molecules or radicals is favored. [7][8]

Data Summary: Key Mass Fragments

| m/z | Proposed Fragment | Identity of Lost Neutral/Radical | Causality |

| 121 | [C₆H₇N₃]⁺• | - | Molecular Ion |

| 106 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical, likely from the more labile N-CH₃ bond. |

| 94 | [M - HCN]⁺• | HCN | Loss of hydrogen cyanide from the nitrile group. |

| 80 | [C₄H₄N₂]⁺• | •CH₃ + HCN | Subsequent loss of HCN from the m/z 106 fragment. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation (Typical):

-

Column: Non-polar capillary column (e.g., DB-5ms).

-

Injector Temp: 250 °C.

-

Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium.

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region. For this molecule, the most diagnostic peak is the nitrile group.

Expected Data

The presence of a sharp, intense absorption for the C≡N bond is a primary confirmation point. The aromatic-like ring stretches also provide evidence for the pyrazole core.

Data Summary: Diagnostic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2230 | C≡N Stretch | Nitrile | Strong, sharp peak confirming the presence of the carbonitrile. [9] |

| ~3000-3100 | C-H Stretch (sp²) | Pyrazole Ring C-H | Indicates aromatic-like character. |

| ~2850-2960 | C-H Stretch (sp³) | Methyl Groups | Confirms the presence of -CH₃ groups. |

| ~1500-1600 | C=N, C=C Stretch | Pyrazole Ring | Characteristic absorptions for the heterocyclic core. [10] |

Experimental Protocol: KBr Pellet

-

Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

NMR Spectroscopy: The Definitive Structural Proof

Expertise & Causality: While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected. For distinguishing isomers, 1D and 2D NMR are indispensable. The key is to use long-range (2- and 3-bond) correlations between protons and carbons to establish the connectivity across the nitrogen atoms of the pyrazole ring.

¹H NMR Spectroscopy: Proton Environments

Expected Signals: The simplicity of the ¹H NMR spectrum is itself a piece of data. The absence of splitting for all signals indicates no vicinal proton-proton coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.3 | Singlet | 1H | H4 | The sole proton on the electron-rich pyrazole ring. [11][12] |

| ~3.9 | Singlet | 3H | N1-CH₃ | Deshielded by direct attachment to the electronegative nitrogen atom. [11] |

| ~2.4 | Singlet | 3H | C5-CH₃ | Typical chemical shift for a methyl group on an aromatic-like ring. [9] |

¹³C NMR Spectroscopy: Carbon Skeleton

Expected Signals: The number of signals (6) immediately confirms the molecular symmetry. The chemical shifts are highly diagnostic of the electronic environment of each carbon.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C5 | sp² carbon attached to two nitrogen atoms and a methyl group. |

| ~140 | C3 | sp² carbon attached to the electron-withdrawing nitrile group. |

| ~115 | CN | Nitrile carbon, characteristically found in this region. |

| ~107 | C4 | sp² carbon with an attached proton, typically the most shielded ring carbon. [11][12] |

| ~39 | N1-CH₃ | sp³ carbon attached to nitrogen. [11] |

| ~13 | C5-CH₃ | sp³ carbon of the ring-substituted methyl group. [12] |

2D NMR: Unambiguous Connectivity Mapping

While 1D NMR suggests the structure, 2D NMR proves it. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final arbiter for confirming the N1-methylation. It reveals correlations between protons and carbons that are 2 or 3 bonds apart.

Key HMBC Correlations for Structural Confirmation:

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

-

The Decisive Correlation: The proton signal of the N1-CH₃ (~3.9 ppm) showing a correlation to the C5 carbon (~148 ppm) is unequivocal proof of the 1,5-substitution pattern. In the isomeric 2,5-dimethyl structure, the N-methyl protons would not have a 2-bond or 3-bond pathway to C5.

-

Self-Validation: Further correlations, such as the C5-CH₃ protons (~2.4 ppm) to C4 and C5 , and the H4 proton (~6.3 ppm) to C3 , C5 , and the C5-CH₃ carbon , build a network of evidence that validates the entire assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm.

-

¹³C NMR: Acquire 1024-2048 scans with a spectral width of 240 ppm using proton decoupling.

-

HSQC: Set spectral widths to ~10 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C). Acquire 8-16 scans per increment.

-

HMBC: Use the same spectral widths as HSQC. Set the long-range coupling delay (e.g., D6) to optimize for a J-coupling of 8 Hz, which is typical for 2-3 bond correlations. Acquire 16-32 scans per increment.

-

-

Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.

Conclusion: A Synthesized, Unambiguous Assignment

The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.

-

Mass Spectrometry confirmed the molecular formula of C₆H₇N₃.

-

Infrared Spectroscopy verified the presence of the critical nitrile (C≡N) functional group and the pyrazole core.

-

¹H and ¹³C NMR provided the chemical environments and count of all unique protons and carbons.

-

HMBC Spectroscopy served as the definitive tool, establishing the connectivity of the molecular skeleton and unequivocally proving the N1- and C5-positions of the two methyl groups, thereby distinguishing the target molecule from all other potential regioisomers.

This multi-faceted approach provides a robust, self-validating system for structural confirmation, adhering to the highest standards of scientific integrity required in research and development.

References

-

ResearchGate. (n.d.). General structure for Pyrazole derivative (A2). Retrieved from [Link]

-

Faria, J. V., et al. (2017). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 22(9), 1519. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of pyrazole derivatives 64a,b. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. PubChem. Retrieved from [Link]

-

Alam, M. A., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 7(3), 917-926. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a related pyrazole carbonitrile. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

-

Patil, S., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society, 21(S1), S313-S319. Available at: [Link]

-

R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]

- 5. This compound,(CAS# 54384-71-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carbonitrile (CAS 54384-71-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The information presented herein is curated to support research and development activities, offering both established data and field-proven insights into its handling and application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic ring. Its derivatives have garnered considerable attention due to their broad spectrum of pharmaceutical and biological activities.[1] The metabolic stability of the pyrazole ring makes it a cornerstone in the design of numerous approved drugs for a variety of diseases.[2] Compounds incorporating this scaffold have shown efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] this compound, in particular, serves as a valuable building block in the synthesis of more complex molecules, leveraging the unique electronic and steric properties conferred by its dimethyl and carbonitrile substitutions.

Molecular and Physicochemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and properties. This data is crucial for everything from reaction stoichiometry to analytical characterization.

| Property | Value | Source |

| CAS Number | 54384-71-3 | J&K Scientific[4] |

| Molecular Formula | C₆H₇N₃ | PubChemLite[5] |

| Molecular Weight | 121.14 g/mol | PubChemLite[5] |

| IUPAC Name | 1,5-dimethylpyrazole-3-carbonitrile | PubChemLite[5] |

| SMILES | CC1=CC(=NN1C)C#N | PubChemLite[5] |

| InChI Key | QJTFMFKUXJQSAO-UHFFFAOYSA-N | PubChemLite[5] |

Physical Properties: A Quantitative Overview

The physical properties of this compound are critical for its purification, formulation, and scale-up. The following table summarizes available experimental and predicted data. The lack of extensive experimental data in the literature for this specific compound necessitates a cautious approach, often relying on data from structurally similar compounds and predictive models.

| Property | Value | Method/Remarks |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | 317 °C (Predicted) | ChemicalBook[6] |

| Density | 1.28 g/cm³ (Predicted) | ChemicalBook[6] |

| Solubility | Soluble in polar organic solvents | Based on the properties of similar pyrazole derivatives.[4] |

| XlogP | 0.7 | Predicted value, indicating moderate lipophilicity.[5] |

Experimental Determination of Physical Properties: A Methodological Perspective

Given the limited availability of experimental data, researchers may need to determine these properties in-house. The choice of method is dictated by the required accuracy and the amount of substance available.

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

-

Methodology: Capillary melting point apparatus.

-

Protocol:

-

A small, finely powdered sample is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

-

Causality: A slow heating rate is essential to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

For liquids, the boiling point is a key characteristic. For high-boiling point compounds, determination under reduced pressure is often necessary to prevent decomposition.

-

Methodology: Distillation or micro-boiling point determination.

-

Protocol (Micro-method):

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A sealed capillary tube is inverted and placed within the liquid.

-

The assembly is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

-

-

Causality: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The reinspiration of the liquid into the capillary upon cooling provides a precise endpoint.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the pyrazole ring and the electron-withdrawing nature of the nitrile group.

-

Stability: The compound is stable under normal laboratory conditions. Storage in a cool, dry place is recommended.

-

Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the nitrile group is deactivating. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations.

Synthesis Workflow

The synthesis of 1,5-dimethyl-1H-pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this compound, a plausible synthetic route starts from ethyl 2-cyano-3-oxobutanoate and methylhydrazine.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

-

¹H NMR: Two singlets for the two methyl groups and a singlet for the proton on the pyrazole ring.

-

¹³C NMR: Resonances for the two methyl carbons, the pyrazole ring carbons (with the carbon bearing the nitrile group being significantly deshielded), and the nitrile carbon.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 121.06345.[5]

Applications in Research and Development

The pyrazole scaffold is a key pharmacophore in drug discovery.[7] Pyrazole-carbonitrile derivatives, in particular, are versatile intermediates. The nitrile group can serve as a precursor for various functional groups, making it a valuable synthon in the construction of compound libraries for high-throughput screening.

Role in Drug Discovery

The structural motif of this compound is found in molecules targeting a range of biological pathways. Its derivatives have been investigated for their potential as:

-

Enzyme Inhibitors: The pyrazole ring can form key interactions with enzyme active sites.

-

Receptor Ligands: The overall shape and electronic properties of the molecule can be tuned for specific receptor binding.

-

Antibacterial Agents: Pyrazole derivatives have shown promise as potent inhibitors of bacterial growth.[2]

Caption: Logical workflow from the core compound to potential applications.

Safety and Handling

As with any chemical, proper handling procedures are paramount to ensure laboratory safety.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in various fields of chemical research, particularly in the development of new therapeutic agents. While there is a need for more comprehensive experimental data on its physical properties, its known chemical reactivity and the established importance of the pyrazole scaffold make it a compound of high interest. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their work.

References

-

National Center for Biotechnology Information (2023). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. PubChem Compound Summary for CID 57359534. Retrieved January 6, 2026 from [Link].

-

TSI Journals (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved January 6, 2026 from [Link].

-

[No author] (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved January 6, 2026 from [Link].

-

National Center for Biotechnology Information (2023). 1,5-Dimethylpyrazole. PubChem Compound Summary for CID 136502. Retrieved January 6, 2026 from [Link].

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2261311. [Link]

-

PubChemLite (n.d.). This compound. Retrieved January 6, 2026 from [Link].

-

MDPI (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved January 6, 2026 from [Link].

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved January 6, 2026 from [Link].

-

ResearchGate (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved January 6, 2026 from [Link].

-

National Center for Biotechnology Information (2023). 1,3-dimethylpyrazole. PubChem Compound Summary for CID 157050772. Retrieved January 6, 2026 from [Link].

-

MDPI (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved January 6, 2026 from [Link].

-

Wikipedia (n.d.). 3,5-Dimethylpyrazole. Retrieved January 6, 2026 from [Link].

- Google Patents (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.

-

NIST (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. Retrieved January 6, 2026 from [Link].

-

MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 6, 2026 from [Link].

-

ResearchGate (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved January 6, 2026 from [Link].

-

ResearchGate (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved January 6, 2026 from [Link].

-

ResearchGate (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). Retrieved January 6, 2026 from [Link].

-

[No author] (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved January 6, 2026 from [Link].

- Google Patents (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Beilstein Journal of Organic Chemistry (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved January 6, 2026 from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]

- 6. 1H-PYRAZOLE-3-CARBONITRILE CAS#: 36650-74-5 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

Spectroscopic Characterization of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related pyrazole derivatives.

Molecular Structure and Key Features

This compound possesses a five-membered aromatic pyrazole ring substituted with two methyl groups at the N1 and C5 positions, and a nitrile group at the C3 position. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two methyl groups and the lone proton on the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.7 - 3.9 | Singlet | 3H |

| C-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| C4-H | 6.3 - 6.5 | Singlet | 1H |

Disclaimer: These are predicted values based on known substituent effects on the pyrazole ring system. Actual experimental values may vary slightly.

The downfield shift of the N-methyl protons is attributed to the direct attachment to the electronegative nitrogen atom of the aromatic ring. The C5-methyl protons appear in a region typical for methyl groups on an aromatic ring. The singlet multiplicity for all signals is due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the four unique carbons of the pyrazole ring and the two methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| C-CH₃ | 10 - 15 |

| C3 | 115 - 120 |

| C4 | 105 - 110 |

| C5 | 145 - 150 |

| C≡N | 110 - 115 |

Disclaimer: These are predicted values based on known substituent effects on the pyrazole ring system. Actual experimental values may vary slightly.

The chemical shifts are influenced by the electronic environment of each carbon. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the specified range. The carbons of the pyrazole ring (C3, C4, and C5) will have distinct shifts due to the different substituents.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be necessary to obtain a good signal-to-noise ratio (typically 1024 or more).

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the aromatic pyrazole ring.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Strong |

| C=N Stretch (pyrazole ring) | 1580 - 1620 | Medium |

| C=C Stretch (pyrazole ring) | 1450 - 1550 | Medium |

| C-H Stretch (aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

The most prominent and diagnostic peak will be the strong absorption from the nitrile (C≡N) stretching vibration. The absorptions for the pyrazole ring C=N and C=C stretching vibrations, along with the C-H stretches, will confirm the overall structure.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₇N₃, with a monoisotopic mass of approximately 121.06 g/mol .[1]

Table 4: Predicted m/z Values for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 122.07127 |

| [M+Na]⁺ | 144.05321 |

| [M+K]⁺ | 160.02715 |

Data sourced from PubChem.[1]

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of methyl groups and potentially the nitrile group, leading to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization Technique:

-

Electrospray Ionization (ESI): Suitable for polar molecules and provides soft ionization, often yielding the protonated molecule [M+H]⁺.

-

Electron Ionization (EI): A harder ionization technique that causes fragmentation, providing structural information.

-

-

Mass Analyzer: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Sources

Potential biological activities of dimethyl-pyrazole-carbonitriles

An In-Depth Technical Guide to the Potential Biological Activities of Dimethyl-Pyrazole-Carbonitriles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern drug design. Its unique structural and electronic properties—acting as both a hydrogen bond donor and acceptor—allow it to form key interactions with biological targets.[3] This versatility has led to the development of blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used for erectile dysfunction).[3][4] The incorporation of dimethyl and carbonitrile functionalities onto this core scaffold further refines its physicochemical properties, often enhancing target affinity, metabolic stability, and cell permeability, making dimethyl-pyrazole-carbonitriles a focal point of contemporary research.

Synthesis of the Dimethyl-Pyrazole Core

The foundational 3,5-dimethylpyrazole structure is typically synthesized through a classical condensation reaction between a β-diketone, such as acetylacetone (2,4-pentanedione), and a hydrazine derivative (e.g., hydrazine hydrate or hydrazine sulfate).[5][6][7] This reaction is robust, high-yielding, and can be performed under relatively mild conditions.

General Synthesis Workflow

A typical workflow for synthesizing and evaluating novel dimethyl-pyrazole-carbonitrile derivatives is outlined below. This process begins with the core synthesis, followed by functionalization to introduce the carbonitrile moiety and other substituents, and culminates in a tiered biological screening process.

Caption: General workflow for synthesis and biological screening.

Anticancer Activity: Targeting Uncontrolled Proliferation

A significant body of research highlights the potent anticancer activities of pyrazole derivatives.[8][9] Fused pyrazole compounds, in particular, have been identified as powerful dual inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, angiogenesis, and metastasis.[10][11]

Mechanism of Action: Dual Kinase Inhibition

Many dimethyl-pyrazole-carbonitrile derivatives function by competing with ATP at the kinase domain of growth factor receptors such as EGFR and VEGFR-2. By blocking the phosphorylation and subsequent activation of these receptors, the compounds effectively shut down downstream signaling pathways (e.g., PI3K/Akt, MAPK) that promote cell proliferation and survival.

Caption: Inhibition of EGFR/VEGFR-2 signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Reference |

| Compound 1 | HEPG2 (Liver) | 0.71 | Erlotinib (10.6) | [10] |

| Compound 2 | HEPG2 (Liver) | 0.65 | Erlotinib (10.6) | [10] |

| Compound 4 | HEPG2 (Liver) | 0.53 | Erlotinib (10.6) | [10] |

| Compound 8 | HEPG2 (Liver) | 0.31 | Erlotinib (10.6) | [10] |

| Compound 3 (EGFR Kinase) | - | 0.06 | - | [10] |

| Compound 9 (VEGFR-2 Kinase) | - | 0.22 | - | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for evaluating the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12][13][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[12]

1. Cell Seeding:

-

Culture cancer cells (e.g., HEPG2, MCF-7) to logarithmic growth phase.

-

Harvest cells and perform a cell count using a hemocytometer.

-

Seed cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13][14]

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

2. Compound Treatment:

-

Prepare a stock solution of the test dimethyl-pyrazole-carbonitrile compound in a suitable solvent (e.g., 10 mM in DMSO).[14]

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include vehicle-only controls (e.g., medium with DMSO) and untreated controls (medium only).[12]

3. Incubation:

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[12][13]

4. MTT Addition and Formazan Solubilization:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[13]

-

Incubate for an additional 2-4 hours at 37°C.[13]

-

Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12][14]

-

Gently mix on an orbital shaker for 15 minutes.[12]

5. Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[12]

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole nucleus is a component of various compounds exhibiting antibacterial and antifungal properties.[1][15][16] Dimethyl-pyrazole derivatives have shown moderate to significant activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1]

Mechanism of Action

While the exact antimicrobial mechanisms can vary, they often involve the disruption of essential cellular processes. This can include inhibiting DNA synthesis, disrupting cell wall integrity, or interfering with key metabolic enzymes, ultimately leading to bacteriostatic or bactericidal effects.

Quantitative Data: Antimicrobial Susceptibility

Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17][18]

| Compound Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| Pyrazole-4-carbonitrile 4d | 4 | 8 | 4 | [16] |

| Pyrazole-4-carbonitrile 4c | 8 | 8 | 8 | [16] |

| Pyrazole-4-carbonitrile 4k | 16 | 16 | 8 | [16] |

| Ciprofloxacin (Control) | - | - | - | [1] |

| Fluconazole (Control) | - | - | - | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[17][19]

1. Preparation of Antimicrobial Agent:

-

Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). Each well will contain 50 or 100 µL of a specific antibiotic concentration.[19]

2. Inoculum Preparation:

-

Culture the test microorganism (e.g., E. coli) overnight on an appropriate agar plate.

-

Pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Add the standardized inoculum to each well of the plate containing the diluted compound.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Reading the MIC:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[20]

Anti-inflammatory Activity: Modulating the Immune Response

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory action of many pyrazoles involves inhibiting key enzymes in the inflammatory cascade, such as COX-2 and 5-Lipoxygenase (5-LOX).[4][21] This reduces the production of prostaglandins and leukotrienes, potent mediators of pain, swelling, and fever. Some derivatives also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.[4]

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. apec.org [apec.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. journalajrb.com [journalajrb.com]

- 22. mdpi.com [mdpi.com]

- 23. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Pharmacological Profile of Pyrazole-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

Foreword

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and consistent presence in a multitude of bioactive compounds.[1][2][3] Among its myriad derivatives, the pyrazole-3-carbonitrile core has emerged as a particularly compelling entity, demonstrating a broad and potent spectrum of pharmacological activities. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the intricate pharmacological profile of pyrazole-3-carbonitrile derivatives. Moving beyond a mere recitation of facts, this document aims to provide a deep, mechanistic understanding of their therapeutic potential, grounded in experimental evidence and field-proven insights. We will explore the causality behind experimental designs, dissect structure-activity relationships, and provide actionable protocols to empower your research and development endeavors.

The Pyrazole-3-Carbonitrile Scaffold: A Nexus of Therapeutic Potential

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and diverse biological interactions.[4][5] The incorporation of a carbonitrile (-C≡N) group at the 3-position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, often enhancing its interaction with biological targets.[6] This unique structural feature has unlocked a wide array of pharmacological activities, with the most prominent being in oncology, infectious diseases, and inflammation.[6][7]

A Multifaceted Pharmacophore

The pyrazole-3-carbonitrile moiety is not a monolithic entity but rather a versatile pharmacophore whose biological activity can be finely tuned through substitutions at various positions of the pyrazole ring. This adaptability allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug design.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole-3-carbonitrile derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyrazole-3-carbonitrile derivatives are not attributed to a single mechanism but rather a convergence of actions that disrupt cancer cell homeostasis.

-

Induction of Apoptosis: A primary mechanism by which these derivatives exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain pyrazole-3-carbonitrile compounds can trigger both the intrinsic and extrinsic apoptotic pathways. For instance, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce apoptosis in HCT116 colon carcinoma cells through a p53-mediated mechanism.[7]

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The pyrazole scaffold is a key component in numerous kinase inhibitors.[10][11][12] Pyrazole-3-carbonitrile derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.

-

Anti-estrogenic Effects: In hormone-dependent cancers, such as certain types of breast and ovarian cancer, blocking the action of estrogen is a key therapeutic strategy. Some 4-cyano-1,5-diphenylpyrazoles have demonstrated potent anti-estrogenic effects, suggesting their potential in treating estrogen-dependent tumors.[13][14]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[15]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrazole and any appended aromatic rings.

| Substitution Position | Effect on Anticancer Activity | Illustrative Examples |

| Aryl group at position-3 of pyrazole | The electronic nature of the substituent significantly impacts cytotoxicity. Electron-withdrawing groups like -NO2 can increase activity, while electron-donating groups like -OH can also enhance potency.[7] | Compound with X = NO2 showed increased cytotoxic activity and selectivity toward HCT116 cells.[7] |

| Heterocyclic rings at position 3 | The type of heterocyclic ring attached to the pyrazole core influences both cytotoxic and anti-estrogenic activity. | A 3-(5-Mercapto-1,3,4-oxadiazole-2-yl) derivative displayed high cytotoxicity, while a 3-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl) derivative showed the highest anti-estrogenic activity.[13][14] |

| Substituents on appended phenyl rings | Electron-donating groups, such as methoxy substituents, on phenyl rings can enhance cytotoxicity.[8] | A pyrazole benzothiazole hybrid with strong electron-donating methoxy groups exhibited potent cytotoxicity.[8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole-3-carbonitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizing the Anticancer Mechanism: Apoptosis Induction Pathway

Caption: Intrinsic apoptosis pathway induced by pyrazole-3-carbonitrile derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-3-carbonitrile derivatives have demonstrated promising activity against a range of bacteria and fungi, positioning them as potential leads for new anti-infective drugs.[6][16][17]

Spectrum of Activity

Derivatives of pyrazole-3-carbonitrile have shown a broad spectrum of antimicrobial activity, including against both Gram-positive and Gram-negative bacteria.[6] Some compounds have also exhibited significant antifungal activity.[16]

Potential Mechanisms of Action

While the precise mechanisms of antimicrobial action for many pyrazole-3-carbonitrile derivatives are still under investigation, several potential targets have been proposed:

-

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition is a validated antibacterial strategy. Molecular modeling studies suggest that some pyrazole derivatives can bind to the active site of DNA gyrase with good affinity.[18]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrazole derivatives may allow them to intercalate into the bacterial cell membrane, leading to a loss of integrity and cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole-3-carbonitrile derivatives is influenced by the substituents on the pyrazole ring.

| Substitution | Effect on Antimicrobial Activity |

| Azo group linkage | Azopyrazole carbonitrile derivatives have shown a wider range of antimicrobial activities, effective against both Gram-positive and Gram-negative bacteria.[6] |

| Amido group at position 5 | 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA).[19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

-

Prepare Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrazole-3-carbonitrile derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[20] Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role as anti-inflammatory agents.[16] While research on pyrazole-3-carbonitrile derivatives in this area is less extensive, the shared scaffold suggests their potential as modulators of the inflammatory response.

Potential Mechanisms of Action

The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Pyrazole derivatives can selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, thereby reducing prostaglandin production and inflammation.[20][21]

-

Lipoxygenase (LOX) Inhibition: LOX is another enzyme involved in the inflammatory pathway, leading to the production of leukotrienes. Some pyrazole derivatives exhibit dual inhibition of both COX and LOX, offering a broader anti-inflammatory effect.[20][21]

-

Cytokine Modulation: Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory response. Some pyrazole derivatives have been shown to suppress the production of these cytokines.[20]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Caption: Experimental workflow for assessing the anti-inflammatory properties of pyrazole-3-carbonitrile derivatives.

Synthesis Strategies: Building the Pyrazole-3-Carbonitrile Core

The synthesis of pyrazole-3-carbonitrile derivatives is often achieved through efficient and versatile multicomponent reactions, which allow for the rapid generation of molecular diversity.[3][22][23]

Common Synthetic Routes

A prevalent method for synthesizing pyrazole-3-carbonitriles involves the condensation of a β-ketonitrile with a hydrazine derivative. Variations of this approach, including microwave-assisted and catalyst-free methods, have been developed to improve yields and reduce reaction times.

Representative Synthesis Protocol

Synthesis of 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles:

This protocol describes a one-pot, four-component reaction.

Materials:

-

Aromatic aldehyde

-

Malononitrile

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in ethanol (10 mL).

-

A catalytic amount of piperidine (2-3 drops) is added to the reaction mixture.

-

The mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) or refluxed if necessary.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrano[2,3-c]pyrazole-5-carbonitrile derivative.

Future Perspectives and Conclusion

The pyrazole-3-carbonitrile scaffold represents a rich and promising area for drug discovery and development. The diverse pharmacological activities, coupled with the synthetic tractability of these compounds, make them highly attractive for addressing unmet medical needs in oncology, infectious diseases, and inflammation.

Future research should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

-

Optimizing pharmacokinetic and toxicological profiles: Systematic studies on the ADMET properties of lead compounds are crucial for their translation into clinical candidates.

-

Exploring novel therapeutic applications: The broad bioactivity of this scaffold suggests that its potential may extend beyond the currently explored areas.

References

-

Farag, A. M., Ali, K. A., Abdel-Hafez, N. A., & Mohamed, M. M. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 54, 483-491. [Link]

-

Ali, M. A., Ismail, N. S. M., Choon, T. S., & Pandian, S. (2021). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 11(1), 1-16. [Link]

-

Turones, L. C., Martins, A. N., da Silva Moreira, L. K., Fajemiroye, J. O., & Costa, E. A. (2021). Development of pyrazole derivatives in the management of inflammation. Fundamental & Clinical Pharmacology, 35(2), 217-234. [Link]

-

Farag, A. M., Ali, K. A., Abdel-Hafez, N. A., & Mohamed, M. M. (2012). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

-

Kathrotiya, H. G., & Patel, K. D. (2021). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press. [Link]

-

Zhang, Y., Wu, J., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Desai, N. C., & Trivedi, A. R. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

-

Zarghi, A., & Arfaei, S. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules, 28(2), 795. [Link]

-

Mali, R. K., & Jawale, D. V. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

-

Gümüş, E. K., & Kılıç, F. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. [Link]

-

Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 10(9), 1146-1167. [Link]

-

Sharma, V., & Kumar, V. (2021). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. International Journal of Research in Pharmaceutical and Nano Sciences, 10(4), 232-241. [Link]

-

Al-Zahrani, F. A., & El-Shehry, M. F. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. ACS Omega, 5(19), 10887-10895. [Link]

-

Al-Issa, S. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(1), 366. [Link]

-

Kumar, A., & Sharma, S. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 3(1), 1-10. [Link]

-

Abonia, R., Castillo, J., & Insuasty, B. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

-

Turones, L. C., Martins, A. N., da Silva Moreira, L. K., Fajemiroye, J. O., & Costa, E. A. (2021). Development of pyrazole derivatives in the management of inflammation. Fundamental & Clinical Pharmacology, 35(2), 217-234. [Link]

-

Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Wang, Y., Li, Y., & Liu, X. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(6), 7854-7869. [Link]

-

Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-9. [Link]

-

Al-Adham, A. A. (2016). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 32(2), 1147-1154. [Link]

-

Pop, C. E., & Bîcu, E. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5403. [Link]

-

Al-Otaibi, J. S., & Al-Zahrani, N. A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of King Saud University-Science, 37(7), 103309. [Link]

-

de la Cruz, C. P., & Pérez-Tomás, R. (2020). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Molecules, 25(17), 3983. [Link]

-

Abonia, R., Castillo, J., & Insuasty, B. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

-

Zhang, Y., Wu, J., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Kumar, A., & Sharma, S. (2018). pyrazole amide derivatives: Topics by Science.gov. Science.gov. [Link]

-

Zhang, Y., Wu, J., & Li, J. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(2), 2095-2108. [Link]

-

Kumar, V., & Singh, S. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 11(6), 1166-1173. [Link]

-

Al-Adham, A. A. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 32(2), 1147-1154. [Link]

-

Knez, D., & Časar, Z. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 743-757. [Link]

-

Al-Otaibi, J. S., & Al-Zahrani, N. A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Pharmaceutical Chemistry Journal, 57(1), 1-15. [Link]

-

El-Sayed, W. M., & El-Essawy, F. A. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. ResearchGate. [Link]

-

Takla, F. N., & Fares, M. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. ResearchGate. [Link]

-

Maddila, S., Gorle, S., & Jonnalagadda, S. B. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1211603. [Link]

-

Pop, C. E., & Bîcu, E. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5403. [Link]

-

Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [Link]

-

Singh, R. P., & Singh, R. K. (2017). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances, 7(78), 49351-49363. [Link]

-

Li, J., & Zhang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1168. [Link]

-

Kumar, A., & Sharma, S. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Advanced Scientific Research, 12(03), 01-14. [Link]

-

Abdel-Maksoud, M. S., & El-Gamal, M. I. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. ACS Omega, 9(6), 6985-7001. [Link]

-

Fajemiroye, J. O., & Costa, E. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 635222. [Link]

-

Gökçe, B., & Çevik, U. A. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137937. [Link]

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. mdpi.com [mdpi.com]

- 22. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Tautomerism in Substituted Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Their biological activity is intimately linked to their three-dimensional structure and physicochemical properties. A critical, yet often complex, aspect of N-unsubstituted pyrazole chemistry is the phenomenon of annular prototropic tautomerism. This dynamic equilibrium between two distinct tautomeric forms can profoundly influence a molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile. This guide provides a comprehensive exploration of tautomerism in substituted pyrazoles, offering insights into the governing principles and practical methodologies for its characterization. A thorough understanding of this phenomenon is paramount for the rational design and development of novel pyrazole-based therapeutics.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the heterocyclic ring. For a pyrazole with a substituent at the 3(5)-position, this results in a dynamic equilibrium between two distinct chemical entities: the 3-substituted tautomer and the 5-substituted tautomer.[1]

The rapid interconversion between these forms means that the observed properties of a substituted pyrazole in solution are often a population-weighted average of the two tautomers.[2] This can have significant implications for drug-receptor interactions, as one tautomer may bind with significantly higher affinity than the other.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several interconnected factors. A comprehensive understanding of these influences is crucial for predicting and controlling the tautomeric preference of a pyrazole-based drug candidate.

Substituent Effects: Electronic and Steric Influences

The electronic nature of the substituent at the 3(5)-position is a primary determinant of the tautomeric equilibrium.

-

Electron-donating groups (EDGs) , such as -NH₂, -OH, and alkyl groups, tend to favor the tautomer where the substituent is at the 3-position.[2] This is attributed to the stabilization of the adjacent N1-H tautomer through resonance or inductive effects.

-

Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the tautomer with the substituent at the 5-position.[2] These groups destabilize the adjacent N1-H tautomer, shifting the equilibrium towards the 5-substituted form. For instance, studies on pyrazoles with a trifluoromethyl moiety showed a higher stability for the tautomer carrying the CF₃ group at C3, which corresponds to the N1-H tautomer.[2]

Steric hindrance can also play a role, with bulky substituents potentially favoring the less sterically crowded tautomer.

Solvent Effects: Polarity and Hydrogen Bonding

The solvent environment can significantly modulate the tautomeric equilibrium. Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens, stabilizing one tautomer over the other.[2] In contrast, in the gas phase or in nonpolar solvents, intermolecular self-association through hydrogen bonding between pyrazole molecules can occur, leading to dimers, trimers, or higher-order aggregates, which can also influence the tautomeric preference.[2] Computational studies have shown that water molecules can lower the energetic barrier between tautomers by forming hydrogen bonds.[2]

Temperature

Temperature can influence the rate of interconversion and the position of the equilibrium. At higher temperatures, the rate of proton transfer increases, often leading to the coalescence of signals in NMR spectra.[2] Low-temperature NMR studies are often necessary to slow down the exchange rate and observe the individual tautomers.[3]

Experimental and Computational Characterization of Pyrazole Tautomers

A multi-pronged approach combining experimental techniques and computational modeling is often necessary for the unambiguous determination of the dominant tautomeric form and the quantification of the tautomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and frequently used technique for studying tautomerism in solution.[2] ¹H, ¹³C, and ¹⁵N NMR can provide critical information about the structure and dynamics of pyrazole tautomers.

Key Observables:

-

Chemical Shifts: The chemical shifts of the ring protons and carbons, particularly C3 and C5, are sensitive to the position of the tautomeric equilibrium.[2] In cases of rapid interconversion, time-averaged signals are observed.

-

Coupling Constants: ¹H-¹³C and ¹H-¹⁵N coupling constants can provide valuable structural information to help distinguish between tautomers.

-